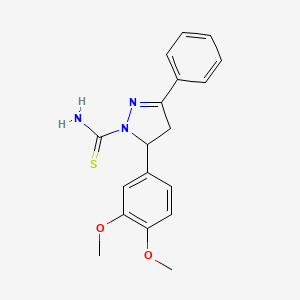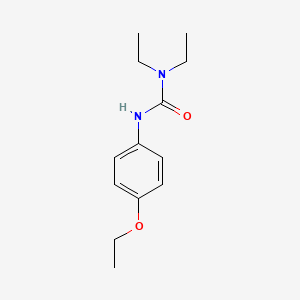
1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form 2-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form corresponding oxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazoles
- Oxidized pyrazole derivatives
- Reduced carboxylic acid derivatives
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
- 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-[(2-Bromophenyl)sulfonyl]-2-piperidinecarboxylic acid
Comparison: 1-(2-Bromophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the presence of the carboxylic acid group can enhance its solubility and binding affinity to certain targets, making it more suitable for specific applications .
Propiedades
Fórmula molecular |
C10H7BrN2O2 |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15) |
Clave InChI |
JPCZVARGUBAFSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12125417.png)
![Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-](/img/structure/B12125422.png)
![3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B12125423.png)
![(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone](/img/structure/B12125432.png)
![3-[2-(thiophen-2-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12125434.png)
![Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-](/img/structure/B12125437.png)

amine](/img/structure/B12125443.png)


![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B12125458.png)

